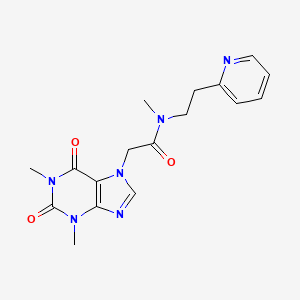![molecular formula C17H19NO4S B10804829 2-[(1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]benzoic acid](/img/structure/B10804829.png)
2-[(1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]benzoic acid is an organic compound with a complex structure that includes a cyclohexyl group, a dioxopyrrolidinyl group, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dioxopyrrolidinyl Intermediate: The initial step involves the synthesis of the 1-cyclohexyl-2,5-dioxopyrrolidin-3-yl intermediate. This can be achieved through a cyclization reaction of cyclohexylamine with maleic anhydride under reflux conditions.
Thioether Formation: The dioxopyrrolidinyl intermediate is then reacted with a thiol compound, such as thiophenol, in the presence of a base like sodium hydride to form the thioether linkage.
Benzoic Acid Coupling: The final step involves coupling the thioether intermediate with a benzoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the dioxopyrrolidinyl moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Nitrobenzoic acids, halobenzoic acids
Applications De Recherche Scientifique
2-[(1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-[(1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclohexyl and dioxopyrrolidinyl groups can interact with hydrophobic pockets, while the benzoic acid moiety can form hydrogen bonds with amino acid residues in the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]acetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid.
2-[(1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]propanoic acid: Similar structure but with a propanoic acid moiety.
Uniqueness
2-[(1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]benzoic acid is unique due to the presence of the benzoic acid moiety, which can participate in additional aromatic interactions and provide distinct electronic properties compared to its acetic and propanoic acid analogs. This uniqueness can be leveraged in the design of molecules with specific biological or material properties.
Propriétés
IUPAC Name |
2-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c19-15-10-14(16(20)18(15)11-6-2-1-3-7-11)23-13-9-5-4-8-12(13)17(21)22/h4-5,8-9,11,14H,1-3,6-7,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPSYSBGRARKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Phenyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxamide](/img/structure/B10804769.png)
![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B10804789.png)

![N-(oxolan-2-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B10804801.png)
![5,6-dimethyl-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B10804812.png)
![benzyl 6-methyl-2-oxo-4-[(E)-2-phenylethenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10804814.png)



![4-[[2-[(2-ethylphenoxy)methyl]-3H-benzimidazol-5-yl]sulfonyl]morpholine](/img/structure/B10804858.png)
